molecular formula C23H23FN4O3 B11147552 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11147552
M. Wt: 422.5 g/mol
InChI Key: OSEPLBKOKQRYDN-UHFFFAOYSA-N
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Description

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone: , also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a piperazine derivative with a pyridazinone moiety. The fluorophenyl group and methoxyphenyl group are introduced during the synthetic process.

Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Typically, these involve suitable solvents, catalysts, and temperature control.

Industrial Production: While I don’t have direct information on large-scale industrial production methods, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the phenyl rings can be replaced, altering the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products: The specific products formed depend on the reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its structural features.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyridazinones, piperazines, and phenyl-substituted derivatives. Its unique combination of functional groups sets it apart.

Biological Activity

The compound 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a pyridazinone core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H25FN4O4\text{C}_{24}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{4}

This structure includes:

  • A pyridazinone core.
  • A piperazine moiety substituted with a 4-fluorophenyl group.
  • An additional methoxyphenyl substituent.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antidepressant Effects : Preliminary studies suggest that the compound may interact with neurotransmitter systems involved in mood regulation, potentially offering benefits in treating depression.
  • Anticancer Activity : The structural features of the compound may allow it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacology : The interaction with various receptors (e.g., serotonin and dopamine receptors) indicates potential applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects involves complex interactions with specific molecular targets:

  • Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Cellular Pathways : Studies suggest that it may modulate pathways related to apoptosis and cellular stress responses.

Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency.
  • Animal Models : In preclinical models of depression, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting antidepressant-like effects.
  • Mechanistic Insights : Further investigations indicated that the compound may upregulate neuroprotective factors while downregulating pro-inflammatory cytokines in neuronal cultures.

Data Table: Biological Activity Overview

PropertyDescription
Antidepressant ActivityReduces immobility in forced swim tests; potential modulation of serotonin receptors
Anticancer ActivitySignificant cytotoxicity against breast and prostate cancer cell lines (IC50: 10-30 µM)
Neuroprotective EffectsUpregulates neuroprotective factors; downregulates inflammatory cytokines

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-19(21)20-10-11-22(29)28(25-20)16-23(30)27-14-12-26(13-15-27)18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3

InChI Key

OSEPLBKOKQRYDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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